3,3-Dimethyl-1-pentene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74136. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

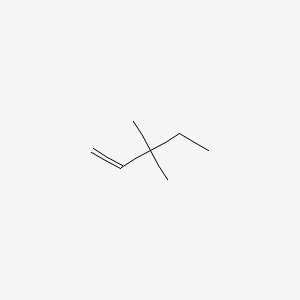

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethylpent-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14/c1-5-7(3,4)6-2/h5H,1,6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXBZITDWMURSEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9075450 | |

| Record name | 1-Pentene, 3,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3404-73-7 | |

| Record name | 3,3-Dimethyl-1-pentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3404-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Dimethylpent-1-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003404737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-DIMETHYL-1-PENTENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74136 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Pentene, 3,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethylpent-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.261 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3-DIMETHYLPENT-1-ENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SC216MQI07 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,3-Dimethyl-1-pentene: Chemical Properties, Reactions, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, key reactions, and analytical methodologies for 3,3-Dimethyl-1-pentene. The information is intended to support research and development activities where this compound may be used as a starting material or intermediate.

Core Chemical Properties and CAS Number

This compound is a branched-chain alkene with the chemical formula C₇H₁₄. Its structure, characterized by a terminal double bond and a quaternary carbon at the 3-position, imparts specific reactivity and physical properties. The Chemical Abstracts Service (CAS) registry number for this compound is 3404-73-7 .

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 3404-73-7 |

| Molecular Formula | C₇H₁₄ |

| Molecular Weight | 98.19 g/mol |

| Boiling Point | 77-78 °C |

| Melting Point | -134 °C |

| Density | 0.697 g/cm³ at 20 °C |

| Solubility in Water | Insoluble |

| Solubility in Organic Solvents | Soluble in ethanol, ether, and other common organic solvents |

Key Synthetic Reactions and Experimental Protocols

This compound is a versatile starting material for a variety of organic transformations. The terminal double bond is amenable to a range of addition reactions. Detailed methodologies for two key reactions are provided below.

Hydrohalogenation: Synthesis of 2-Chloro-3,3-dimethylpentane

The addition of hydrogen halides to this compound proceeds via a carbocation intermediate. The reaction follows Markovnikov's rule, with the halide adding to the more substituted carbon. However, a hydride shift occurs to form a more stable tertiary carbocation, leading to the rearranged product.

-

Materials:

-

This compound

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)

-

Activated Alumina (thermally treated at 120°C for 48 hours)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, and reflux condenser

-

Apparatus for inert atmosphere (e.g., nitrogen or argon)

-

-

Procedure:

-

In a dry, round-bottom flask under an inert atmosphere, add activated alumina.

-

To the flask, add anhydrous dichloromethane, followed by this compound (1 equivalent).

-

Cool the mixture in an ice bath.

-

Slowly add thionyl chloride or oxalyl chloride (2 equivalents) dropwise to the stirred mixture. Caution: This reaction should be performed in a well-ventilated fume hood as toxic gases may be evolved.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress by gas chromatography (GC).

-

Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure. The crude product can be purified by distillation.

-

An In-depth Technical Guide to the Spectroscopic Data Interpretation of 3,3-Dimethyl-1-pentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 3,3-Dimethyl-1-pentene (CAS No. 3404-73-7), an organic compound with the chemical formula C₇H₁₄.[1] This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular identification and characterization.

Molecular Structure and Properties

This compound is a colorless liquid at room temperature with a characteristic olefin odor. It is an alkene with a branched structure, featuring a vinyl group attached to a quaternary carbon.[1]

Key Physical Properties:

-

Molecular Weight: 98.19 g/mol [1]

-

Boiling Point: Approximately 85-87°C[1]

-

Density: Approximately 0.70 g/cm³[1]

-

Solubility: Insoluble in water, soluble in organic solvents such as ethanol (B145695) and ether.[1]

The unique structural features of this compound give rise to distinct spectroscopic signatures, which are detailed in the following sections.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained from Infrared (IR) Spectroscopy, ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy, ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy

The gas-phase IR spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of its functional groups.

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| ~3080 | =C-H Stretch | Alkene |

| ~2960 | C-H Stretch (asymmetric) | Alkane (CH₃, CH₂) |

| ~2870 | C-H Stretch (symmetric) | Alkane (CH₃, CH₂) |

| ~1640 | C=C Stretch | Alkene |

| ~1465 | C-H Bend (scissoring) | Alkane (CH₂) |

| ~1365 | C-H Bend (symmetric) | Alkane (gem-dimethyl) |

| ~990, ~910 | =C-H Bend (out-of-plane) | Alkene (vinyl) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ, ppm) | Assignment | Carbon Type |

| ~148 | C1 | =CH (vinyl) |

| ~110 | C2 | =CH₂ (vinyl) |

| ~45 | C4 | -CH₂- (ethyl) |

| ~37 | C3 | Quaternary Carbon |

| ~29 | C3-CH₃ | -CH₃ (gem-dimethyl) |

| ~8 | C5 | -CH₃ (ethyl) |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum reveals the proton environments and their neighboring protons through chemical shifts, multiplicities, and coupling constants.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~5.8 | dd (quartet) | 1H | J ≈ 17.5, 10.5 Hz | H1 |

| ~4.9 | d (doublet) | 1H | J ≈ 17.5 Hz | H2 (trans) |

| ~4.8 | d (doublet) | 1H | J ≈ 10.5 Hz | H2 (cis) |

| ~1.3 | q (quartet) | 2H | J ≈ 7.5 Hz | H4 |

| ~1.0 | s (singlet) | 6H | - | C3-CH₃ |

| ~0.8 | t (triplet) | 3H | J ≈ 7.5 Hz | H5 |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound shows a characteristic fragmentation pattern.

| m/z | Relative Intensity (%) | Assignment of Fragment Ion |

| 98 | ~5 | [M]⁺ (Molecular Ion) |

| 83 | ~30 | [M - CH₃]⁺ |

| 69 | ~100 | [M - C₂H₅]⁺ (Base Peak) |

| 57 | ~40 | [C₄H₉]⁺ (tert-butyl cation) |

| 41 | ~50 | [C₃H₅]⁺ (allyl cation) |

| 29 | ~25 | [C₂H₅]⁺ (ethyl cation) |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary depending on the instrumentation used.

Infrared (IR) Spectroscopy

-

Technique: Fourier Transform Infrared (FTIR) Spectroscopy.

-

Sample Preparation: For a volatile liquid like this compound, the gas-phase spectrum is typically obtained. The liquid is injected into an evacuated gas cell, allowing it to vaporize.

-

Instrumentation: A FTIR spectrometer equipped with a gas cell (typically with a path length of 10 cm or longer) and a suitable detector (e.g., DTGS or MCT).

-

Data Acquisition: A background spectrum of the empty gas cell is first recorded. The sample is then introduced into the cell, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹). The data from the NIST Chemistry WebBook was obtained on a gas-phase sample using an HP-GC/MS/IRD instrument.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Technique: ¹H and ¹³C Nuclear Magnetic Resonance Spectroscopy.

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added.

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher for ¹H NMR).

-

Data Acquisition for ¹H NMR: A standard pulse sequence is used to acquire the free induction decay (FID). The number of scans can be varied to achieve an adequate signal-to-noise ratio.

-

Data Acquisition for ¹³C NMR: Due to the low natural abundance of ¹³C, more scans are typically required. Proton decoupling is commonly used to simplify the spectrum and improve sensitivity.

-

Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to TMS (0 ppm).

Mass Spectrometry (MS)

-

Technique: Electron Ionization Mass Spectrometry (EI-MS), often coupled with Gas Chromatography (GC).

-

Sample Introduction: The volatile sample is introduced into the ion source, typically via a GC column which separates it from any impurities.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: An electron multiplier or other detector records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z.

Visualization of Spectroscopic Relationships

The following diagrams illustrate the relationships between the molecular structure of this compound and its spectroscopic data, as well as a general workflow for its analysis.

Caption: Relationship between the molecular structure of this compound and its spectroscopic signatures.

Caption: A generalized experimental workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the 1H and 13C NMR Spectrum of 3,3-Dimethyl-1-pentene

This technical guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 3,3-Dimethyl-1-pentene. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a detailed examination of the compound's spectral characteristics. The guide includes tabulated spectral data, detailed experimental protocols for acquiring such data, and a visualization of the molecule's structure and NMR correlations.

Introduction to this compound and its Spectroscopic Properties

This compound is an aliphatic alkene with the chemical formula C₇H₁₄. Its structure, featuring a quaternary carbon and a terminal double bond, gives rise to a distinct and informative NMR spectrum. Understanding the ¹H and ¹³C NMR spectra is crucial for the structural elucidation and purity assessment of this compound. This guide presents a theoretical, yet representative, analysis of its NMR data based on established spectroscopic principles and data from analogous structures.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted quantitative ¹H and ¹³C NMR data for this compound. These values are based on established chemical shift correlations and spin-spin coupling patterns.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 5.75 | dd | 1H | 17.5, 10.8 | =CH- |

| 4.90 | d | 1H | 17.5 | =CH₂ (trans) |

| 4.85 | d | 1H | 10.8 | =CH₂ (cis) |

| 1.35 | q | 2H | 7.5 | -CH₂- |

| 0.95 | s | 6H | - | -C(CH₃)₂- |

| 0.85 | t | 3H | 7.5 | -CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 148.5 | CH | =CH- |

| 110.0 | CH₂ | =CH₂ |

| 45.0 | C | -C(CH₃)₂- |

| 35.5 | CH₂ | -CH₂- |

| 25.0 | CH₃ | -C(CH₃)₂- |

| 8.5 | CH₃ | -CH₃ |

Experimental Protocol for NMR Analysis

This section outlines a standard operating procedure for the acquisition of ¹H and ¹³C NMR spectra of a volatile liquid sample like this compound.

3.1. Sample Preparation

-

Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a common and suitable solvent for non-polar analytes like this compound. It is crucial to use a high-purity grade to minimize interfering signals.

-

Sample Concentration: Prepare a solution by dissolving approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C). Modern spectrometers can also reference the residual solvent peak.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe (typically around 4-5 cm).

3.2. Instrument Setup and Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium (B1214612) signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.

-

Spectral Width: Set a spectral width of approximately 12-16 ppm.

-

Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is used to allow for full magnetization recovery between scans.

-

Number of Scans: For a concentrated sample, 8 to 16 scans should provide an excellent signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is used to obtain a spectrum with singlets for each carbon.

-

Spectral Width: A wider spectral width of around 200-220 ppm is necessary for ¹³C NMR.

-

Acquisition Time: An acquisition time of 1-2 seconds is common.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is important for quantitative analysis of quaternary carbons.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

3.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal (0.00 ppm) or the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H, δ = 77.16 ppm for ¹³C).

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Peak Picking: Identify and label the chemical shifts of all peaks in both ¹H and ¹³C spectra.

Visualization of Molecular Structure and NMR Correlations

The following diagrams illustrate the chemical structure of this compound and the logical workflow for its NMR analysis.

Caption: Molecular structure of this compound.

Caption: Workflow for NMR analysis of this compound.

An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 3,3-Dimethyl-1-pentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and mass spectrometry (MS) analysis of 3,3-Dimethyl-1-pentene. This document details the spectral characteristics, fragmentation patterns, and the requisite experimental protocols for the characterization of this compound. The information presented is intended to support research, development, and quality control activities where the identification and analysis of this compound are critical.

Introduction to this compound

This compound is an aliphatic alkene with the chemical formula C₇H₁₄ and a molecular weight of 98.19 g/mol .[1][2] Its structure, characterized by a terminal double bond and a quaternary carbon center, gives rise to distinct spectral features in both FT-IR and mass spectrometry, allowing for its unambiguous identification. Understanding these spectral fingerprints is essential for its characterization in various matrices.

FT-IR Spectroscopy Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The infrared spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of its alkene and alkane moieties.

Experimental Protocol: FT-IR Spectroscopy

A standard protocol for the FT-IR analysis of a volatile liquid like this compound is as follows:

-

Sample Preparation: As a neat liquid, a small drop of this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin capillary film. Alternatively, for a solution, the compound is dissolved in a suitable infrared-transparent solvent, such as carbon tetrachloride (CCl₄), and placed in a liquid sample cell.

-

Instrument Setup: The FT-IR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the clean salt plates or the solvent-filled cell is recorded.

-

Data Acquisition: The sample is placed in the spectrometer's sample compartment, and the infrared spectrum is recorded. Typically, multiple scans are co-added to improve the signal-to-noise ratio. The spectral data is collected over the mid-infrared range, typically 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

FT-IR Spectral Data

The following table summarizes the key FT-IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3080 | C-H Stretch | =C-H (Vinyl) |

| ~2960 | C-H Stretch | -C-H (Alkyl) |

| ~1640 | C=C Stretch | Alkene |

| ~1465 | C-H Bend | -CH₂- (Scissoring) |

| ~1370 | C-H Bend | -C(CH₃)₂ (Gem-dimethyl) |

| ~990 and ~910 | C-H Bend | =CH₂ (Out-of-plane) |

Note: The exact peak positions may vary slightly depending on the experimental conditions and the physical state of the sample.

Mass Spectrometry Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. Electron ionization (EI) is a common method for the analysis of volatile compounds like this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

For a volatile compound such as this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method of analysis.

-

Sample Introduction: A small volume of the sample, either neat or diluted in a volatile solvent, is injected into the gas chromatograph.

-

Chromatographic Separation: The sample is vaporized and carried by an inert carrier gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.

-

Ionization: As this compound elutes from the GC column, it enters the ion source of the mass spectrometer. In the ion source, it is bombarded with high-energy electrons (typically 70 eV), causing the molecule to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio.

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Mass Spectral Data and Fragmentation Pathway

The mass spectrum of this compound shows a molecular ion peak ([M]⁺) at m/z 98. The fragmentation pattern is characteristic of a branched alkene and provides valuable structural information.

The table below summarizes the major fragment ions observed in the electron ionization mass spectrum of this compound.

| m/z | Proposed Fragment Ion | Relative Abundance |

| 98 | [C₇H₁₄]⁺ (Molecular Ion) | Low |

| 83 | [C₆H₁₁]⁺ | Moderate |

| 69 | [C₅H₉]⁺ | High |

| 57 | [C₄H₉]⁺ (tert-Butyl cation) | Base Peak (100%) |

| 41 | [C₃H₅]⁺ (Allyl cation) | High |

| 29 | [C₂H₅]⁺ | Moderate |

The fragmentation of this compound is dominated by the formation of stable carbocations. The base peak at m/z 57 corresponds to the highly stable tert-butyl cation, formed by cleavage of the bond between the quaternary carbon and the ethyl group.

Visualizations

The following diagrams illustrate the experimental workflow for GC-MS analysis and the proposed mass spectrometry fragmentation pathway for this compound.

Conclusion

The combined application of FT-IR and mass spectrometry provides a robust methodology for the unequivocal identification and structural elucidation of this compound. The characteristic infrared absorptions confirm the presence of its alkene and saturated hydrocarbon functionalities, while the mass spectrum reveals its molecular weight and a fragmentation pattern dominated by the formation of the stable tert-butyl cation. The experimental protocols and spectral data presented in this guide serve as a valuable resource for researchers and scientists engaged in the analysis of this and structurally related compounds.

References

An In-depth Technical Guide to the Physical Properties of 3,3-Dimethyl-1-pentene

This technical guide provides a comprehensive overview of the key physical properties of 3,3-Dimethyl-1-pentene, with a specific focus on its boiling point and density. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require precise data and methodologies for handling this compound.

Compound Overview

This compound (CAS No: 3404-73-7) is an aliphatic alkene with the molecular formula C₇H₁₄.[1][2][3] Its structure features a quaternary carbon at position 3, which introduces significant steric hindrance and influences its physical characteristics. It is a colorless liquid at room temperature with a molecular weight of approximately 98.19 g/mol .[1][2]

Quantitative Physical Properties

The boiling point and density are critical parameters for experimental design, purification, and modeling. The experimentally determined values for this compound are summarized below. Variations in reported values may be attributed to differences in experimental conditions, such as atmospheric pressure, and sample purity.

| Physical Property | Value | Conditions |

| Boiling Point | 77.5 - 78 °C | Standard Atmospheric Pressure |

| 85 - 87 °C | Not specified | |

| Density | 0.6961 g/cm³ | at 20 °C |

| 0.697 g/mL | Not specified |

Experimental Protocols

The determination of boiling point and density for liquid hydrocarbons like this compound is performed using standardized laboratory techniques.

3.1. Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[4] For a compound like this compound, this can be accurately measured using several methods.

Method 1: Thiele Tube Distillation (Microscale)

This method is ideal for small sample volumes (< 1 mL) and provides high accuracy.[5]

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube (Durham tube), rubber band, heating source (Bunsen burner or oil bath).

-

Procedure:

-

A small sample (approx. 0.5 mL) of this compound is placed into the Durham tube.

-

The capillary tube is placed inside the Durham tube with its open end down.

-

The Durham tube is attached to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube containing high-boiling mineral oil.

-

The side arm of the Thiele tube is gently heated, allowing the oil to circulate and heat the sample uniformly.[5]

-

As the temperature rises, air trapped in the capillary tube will escape. The boiling point is reached when a rapid and continuous stream of bubbles emerges from the capillary tube.

-

Heating is discontinued, and the temperature at which the liquid begins to re-enter the capillary tube is recorded as the precise boiling point.

-

The ambient barometric pressure must be recorded, as boiling point is pressure-dependent.

-

Method 2: Simple Distillation (Macroscale)

If a larger quantity of the compound is available (≥ 5 mL), a simple distillation can be used for both purification and boiling point determination.[4][5]

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

-

Procedure:

-

The distillation flask is charged with this compound and a few boiling chips.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

The liquid is heated to a steady boil.

-

The temperature is recorded when the vapor condensation rate is stable and the first drops of distillate are collected. The temperature range over which the bulk of the liquid distills is noted as the boiling range.

-

3.2. Density Determination

Density is the mass per unit volume of a substance. For liquids, it is typically measured using a pycnometer or a digital densitometer.

Method: Pycnometer

-

Apparatus: Pycnometer (a glass flask with a precise volume), analytical balance, and a constant-temperature water bath.

-

Procedure:

-

The empty, clean, and dry pycnometer is weighed precisely on an analytical balance.

-

The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.

-

The filled pycnometer is placed in a constant-temperature bath (e.g., at 20.0 °C) until it reaches thermal equilibrium.

-

The pycnometer is removed, dried, and weighed again to determine the mass of the liquid.

-

The procedure is repeated with a reference substance of known density (e.g., deionized water) to accurately calibrate the volume of the pycnometer at the specific temperature.

-

The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V where m₁ is the mass of the empty pycnometer, m₂ is the mass of the pycnometer filled with the liquid, and V is the calibrated volume of the pycnometer.

-

Structure-Property Relationships

The physical properties of an alkene are directly influenced by its molecular structure.[6] For this compound, its molecular weight, branching, and the presence of a double bond dictate the nature and magnitude of intermolecular forces, which in turn determine its boiling point and density.

Caption: Relationship between molecular structure and physical properties.

References

- 1. echemi.com [echemi.com]

- 2. 3,3-Dimethylpent-1-ene | C7H14 | CID 18852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Pentene, 3,3-dimethyl- [webbook.nist.gov]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Physical Properties of Alkenes | OpenOChem Learn [learn.openochem.org]

An In-Depth Technical Guide to the Solubility of 3,3-Dimethyl-1-pentene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,3-Dimethyl-1-pentene, a nonpolar alkene. Understanding its behavior in various organic solvents is crucial for its application in synthesis, purification, and as a nonpolar medium in various chemical processes. This document outlines its expected solubility based on chemical principles, provides a detailed experimental protocol for solubility determination, and presents a visual workflow for this procedure.

Quantitative Solubility Data

Precise quantitative solubility data for this compound across a wide array of organic solvents is not extensively documented in publicly available literature. However, based on its molecular structure—a branched aliphatic hydrocarbon—its solubility can be reliably predicted by the "like dissolves like" principle. This compound is a nonpolar compound and is therefore expected to be highly miscible with other nonpolar solvents.[1] Conversely, it has very low solubility in polar solvents, particularly water. An estimated water solubility for this compound is approximately 33.13 mg/L at 25 °C.

The following table summarizes the expected solubility of this compound in common organic solvents, categorized by solvent class. "Miscible" indicates that the two liquids will mix in all proportions to form a single homogeneous phase.

| Solvent Class | Representative Solvents | Expected Solubility |

| Nonpolar Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Miscible |

| Aromatic Hydrocarbons | Benzene, Toluene, Xylene | Miscible |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform, Carbon Tetrachloride | Miscible |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble to Miscible |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Sparingly Soluble to Soluble |

| Esters | Ethyl acetate | Sparingly Soluble to Soluble |

| Alcohols | Methanol, Ethanol | Sparingly Soluble |

| Polar Aprotic Solvents | Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF) | Very Sparingly Soluble to Insoluble |

| Polar Protic Solvents | Water | Insoluble |

Experimental Protocols: Determination of Solubility

The following section details a robust experimental protocol for the quantitative determination of the solubility of a liquid analyte, such as this compound, in an organic solvent using the gravimetric method.

Gravimetric Method for Liquid-Liquid Solubility Determination

This method is a fundamental and accurate technique for determining the solubility of a liquid in another liquid by preparing a saturated solution and then quantifying the amount of solute in a known amount of the solvent.[2][3]

Materials:

-

This compound (solute)

-

Organic solvent of interest

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatically controlled water bath or incubator

-

Calibrated glassware (pipettes, volumetric flasks)

-

Glass vials with airtight seals

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed glass vial. The presence of a second, separate liquid phase of the solute confirms that the solution is saturated.

-

Place the sealed vial in a thermostatic bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. This can be done using a mechanical shaker or periodic manual agitation.

-

-

Equilibration and Phase Separation:

-

Cease agitation and allow the vial to stand undisturbed in the thermostatic bath for several hours (e.g., 12-24 hours) to allow for complete phase separation.

-

-

Sample Extraction and Analysis:

-

Carefully extract a precise volume (e.g., 5.00 mL) of the supernatant (the solvent phase saturated with the solute) using a calibrated pipette. Ensure that none of the undissolved solute phase is drawn into the pipette.

-

Transfer the aliquot to a pre-weighed, clean, and dry evaporating dish. Record the initial mass of the evaporating dish.

-

Gently evaporate the solvent from the evaporating dish. This should be done in a fume hood. For volatile solvents, this may occur at room temperature. For less volatile solvents, gentle heating in a drying oven at a temperature below the boiling point of this compound (approximately 78 °C) may be necessary.

-

Once the solvent has completely evaporated, place the evaporating dish containing the this compound residue in a desiccator to cool to room temperature without absorbing atmospheric moisture.

-

Weigh the evaporating dish with the residue on the analytical balance.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporating dish from the final constant mass of the dish with the residue.

-

The solubility can then be expressed in various units, such as grams of solute per 100 mL of solvent or moles of solute per liter of solvent.

-

Alternative Analytical Methods:

For a more rapid or automated analysis of the saturated solution's concentration, other analytical techniques can be employed, provided a suitable calibration is performed:

-

Gas Chromatography (GC): A small, known volume of the saturated solvent phase can be injected into a gas chromatograph. The concentration of this compound can be determined by comparing the peak area to a calibration curve prepared with standard solutions of known concentrations.

-

Refractive Index Measurement: For binary mixtures, the concentration of the solute can be determined by measuring the refractive index of the saturated solution.[4][5][6] A calibration curve of refractive index versus concentration must first be established using solutions of known concentrations.

It is important to note that UV/Vis spectroscopy is generally not a suitable method for quantifying this compound as it lacks a significant chromophore, meaning it does not absorb light in the UV-visible range.[7][8]

Mandatory Visualization

The following diagrams illustrate the logical workflow for determining the solubility of this compound in an organic solvent using the gravimetric method.

Caption: Workflow for Gravimetric Solubility Determination.

Caption: Principle of "Like Dissolves Like".

References

- 1. Khan Academy [khanacademy.org]

- 2. pharmacyjournal.info [pharmacyjournal.info]

- 3. pharmajournal.net [pharmajournal.net]

- 4. Concentration determination by means of refractive index | Anton Paar Wiki [wiki.anton-paar.com]

- 5. Refractive index of liquid mixtures: theory and experiment. | Semantic Scholar [semanticscholar.org]

- 6. ajrconline.org [ajrconline.org]

- 7. veeprho.com [veeprho.com]

- 8. benthamdirect.com [benthamdirect.com]

An In-depth Technical Guide to the Discovery and Historical Synthesis of 3,3-Dimethyl-1-pentene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethyl-1-pentene, a branched aliphatic alkene, holds significance in the study of organic reaction mechanisms, particularly those involving carbocation intermediates and steric effects. Its synthesis and characterization have contributed to the fundamental understanding of elimination reactions and molecular rearrangements. This technical guide provides a comprehensive overview of the discovery and historical synthesis of this compound, with a focus on detailed experimental protocols and quantitative data.

Discovery and Historical Context

While the precise moment of the first synthesis of this compound is not prominently documented in readily available historical records, its study is intrinsically linked to the broader exploration of alkene synthesis and the challenges posed by carbocation rearrangements. In the early 20th century, chemists like Frank C. Whitmore conducted extensive research on the behavior of highly branched alcohols and their dehydration reactions. These studies revealed the propensity of intermediate carbocations to rearrange to more stable structures, often leading to a mixture of isomeric alkenes rather than the direct elimination product.

The synthesis of a sterically hindered terminal alkene like this compound, without rearrangement, presented a significant synthetic challenge. The development of methods that could circumvent the formation of carbocation intermediates was crucial. One such pivotal discovery was the Chugaev elimination, first reported by Russian chemist Lev Chugaev in 1899.[1][2] This reaction, involving the pyrolysis of xanthate esters, proceeds through a concerted, cyclic transition state (syn-elimination), thereby avoiding carbocation formation and subsequent rearrangements.[1][2][3][4] This made it a valuable tool for the synthesis of alkenes from alcohols where traditional acid-catalyzed dehydration would fail to give the desired product.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented in the table below. This data is essential for the identification and characterization of the compound.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄ | [5] |

| Molecular Weight | 98.19 g/mol | [5] |

| CAS Registry Number | 3404-73-7 | [5] |

| Boiling Point | 77-78 °C | |

| Density | 0.695 g/cm³ at 20 °C | |

| Refractive Index (n²⁰/D) | 1.399 | |

| ¹H NMR (CDCl₃) | δ 5.65 (dd, 1H), 4.87 (d, 1H), 4.84 (d, 1H), 1.55 (q, 2H), 0.95 (s, 6H), 0.85 (t, 3H) | |

| ¹³C NMR (CDCl₃) | δ 150.1, 108.9, 42.5, 36.4, 28.9, 8.7 | |

| IR (neat) | 3078, 2958, 1642, 1465, 908 cm⁻¹ | [5] |

Historical Synthesis: The Chugaev Elimination

The Chugaev elimination provides a reliable method for the synthesis of this compound from 3,3-Dimethyl-1-pentanol, effectively preventing the formation of rearranged products that would be expected from acid-catalyzed dehydration.

Signaling Pathway of the Chugaev Elimination

The reaction proceeds through a two-step sequence: formation of a xanthate ester followed by its thermal decomposition.

References

The Unique Reactivity of Alkenes with Neopentyl Groups: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The neopentyl group, a sterically demanding moiety, profoundly influences the reactivity of adjacent functional groups. This technical guide provides a comprehensive analysis of the unique reactivity of alkenes bearing a neopentyl substituent, with a focus on 3,3-dimethyl-1-butene (B1661986) as a representative example. We delve into the steric and electronic effects of the neopentyl group on key alkene reactions, including hydroboration-oxidation, epoxidation, and polymerization. This document presents quantitative data for comparative analysis, detailed experimental protocols, and visualizations of reaction mechanisms and workflows to facilitate a deeper understanding and practical application of these principles in research and development.

Introduction: The Steric Dominance of the Neopentyl Group

The neopentyl group, with its quaternary carbon atom bonded to three methyl groups, presents a significant steric shield.[1] This steric bulk is the primary determinant of the unique reactivity observed in alkenes containing this group. Unlike less hindered alkenes, the approach of reagents to the double bond is severely restricted, leading to altered reaction rates, regioselectivity, and, in some cases, completely different reaction pathways. Understanding these steric effects is crucial for predicting and controlling the outcomes of reactions involving neopentyl-substituted alkenes, which are valuable building blocks in organic synthesis and drug development due to their ability to impart specific conformational constraints and metabolic stability to molecules.[2]

Comparative Reactivity Analysis

The steric hindrance imposed by the neopentyl group leads to quantifiable differences in reaction outcomes when compared to unhindered terminal alkenes like 1-hexene (B165129). The following tables summarize the available quantitative data for key reactions.

Table 1: Regioselectivity in the Hydroboration-Oxidation of Alkenes

| Alkene | Reagent | Product Distribution (Primary Alcohol : Secondary Alcohol) | Reference |

| 1-Hexene | BH₃·THF | 94 : 6 | [3] |

| 3,3-Dimethyl-1-butene | BH₃·THF | >99 : <1 | [3] |

This table illustrates the enhanced regioselectivity in the hydroboration of a neopentyl-substituted alkene, driven by the steric demand of the neopentyl group favoring the addition of the boron moiety to the terminal, less hindered carbon.

Table 2: Qualitative Comparison of Epoxidation Reactivity

| Alkene | Relative Reactivity with m-CPBA | Comments | Reference |

| 1-Hexene | High | Less sterically hindered, allowing for facile approach of the peroxy acid. | General Knowledge |

| 3,3-Dimethyl-1-butene | Lower | The bulky neopentyl group sterically hinders the approach of the peroxy acid to the double bond, leading to a slower reaction rate. | [4] |

Table 3: Challenges in the Polymerization of Neopentyl-Substituted Alkenes

| Polymerization Method | Alkene | Observations | Reference |

| Cationic Polymerization | 3,3-Dimethyl-1-butene | Rearrangement of the initially formed secondary carbocation to a more stable tertiary carbocation can occur, leading to a random copolymer instead of the expected homopolymer. | [1] |

| Ziegler-Natta Polymerization | Sterically Hindered α-Olefins | Lower reactivity and difficulty in achieving high molecular weights compared to less hindered alkenes like ethylene (B1197577) or propylene. | [1] |

This table highlights the significant challenges in polymerizing alkenes with bulky neopentyl groups due to steric hindrance and carbocation rearrangements.

Key Reactions and Experimental Protocols

This section provides detailed experimental methodologies for the hydroboration-oxidation, epoxidation, and a plausible protocol for the polymerization of 3,3-dimethyl-1-butene.

Hydroboration-Oxidation

The hydroboration-oxidation of 3,3-dimethyl-1-butene is a highly regioselective reaction, yielding the anti-Markovnikov alcohol, 3,3-dimethyl-1-butanol (B44104), in excellent yield. The steric bulk of the neopentyl group directs the boron atom exclusively to the terminal carbon.

Experimental Protocol: Synthesis of 3,3-Dimethyl-1-butanol

-

Materials:

-

3,3-Dimethyl-1-butene

-

Borane-tetrahydrofuran complex (1 M in THF)

-

Tetrahydrofuran (anhydrous)

-

Sodium hydroxide (B78521) (3 M aqueous solution)

-

Hydrogen peroxide (30% aqueous solution)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 3,3-dimethyl-1-butene (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

-

Add the borane-THF complex solution (1.1 eq) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Cool the reaction mixture back to 0 °C in an ice bath.

-

Slowly and carefully add the 3 M NaOH solution, followed by the dropwise addition of the 30% H₂O₂ solution, keeping the temperature below 20 °C.

-

Stir the mixture at room temperature for 1 hour.

-

Add diethyl ether and transfer the mixture to a separatory funnel.

-

Separate the organic layer, and wash it with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude 3,3-dimethyl-1-butanol by distillation.

-

Epoxidation

The epoxidation of 3,3-dimethyl-1-butene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields 2-neopentyl-oxirane. The reaction rate is expected to be slower than that of unhindered alkenes due to the steric hindrance of the neopentyl group.

Experimental Protocol: Synthesis of 2-Neopentyl-oxirane

-

Materials:

-

3,3-Dimethyl-1-butene

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve 3,3-dimethyl-1-butene (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 3-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure due to the volatility of the epoxide.

-

The crude 2-neopentyl-oxirane can be further purified by careful distillation.

-

Polymerization

The polymerization of alkenes with bulky neopentyl groups is challenging. Cationic polymerization is often complicated by carbocation rearrangements, while Ziegler-Natta polymerization can exhibit low reactivity. Below is a plausible experimental protocol for the cationic polymerization of 3,3-dimethyl-1-butene, which is known to be susceptible to such reactions.

Experimental Protocol: Cationic Polymerization of 3,3-Dimethyl-1-butene (Illustrative)

-

Materials:

-

3,3-Dimethyl-1-butene (monomer, freshly distilled from CaH₂)

-

Boron trifluoride etherate (BF₃·OEt₂) (initiator)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Methanol (B129727) (quenching agent)

-

-

Procedure:

-

In a flame-dried Schlenk flask under a nitrogen atmosphere, add anhydrous dichloromethane.

-

Cool the solvent to the desired reaction temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

Add the purified 3,3-dimethyl-1-butene monomer to the cold solvent.

-

Initiate the polymerization by the dropwise addition of a solution of BF₃·OEt₂ in dichloromethane.

-

Stir the reaction mixture at the low temperature for a designated period (e.g., 1-2 hours).

-

Quench the polymerization by adding cold methanol.

-

Allow the mixture to warm to room temperature and pour it into a large volume of methanol to precipitate the polymer.

-

Filter the polymer, wash with methanol, and dry under vacuum.

-

Characterize the resulting polymer by techniques such as ¹H NMR, ¹³C NMR, and Gel Permeation Chromatography (GPC) to determine its structure (including evidence of rearrangement) and molecular weight distribution.

-

Mechanistic Insights and Visualizations

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and experimental workflows discussed in this guide.

Hydroboration-Oxidation Mechanism

Caption: Hydroboration-oxidation of 3,3-dimethyl-1-butene.

Epoxidation Mechanism

Caption: Epoxidation of 3,3-dimethyl-1-butene with m-CPBA.

Cationic Polymerization and Rearrangement

Caption: Cationic polymerization of 3,3-dimethyl-1-butene showing rearrangement.

Experimental Workflow: Hydroboration-Oxidation

Caption: Experimental workflow for hydroboration-oxidation.

Conclusion

The neopentyl group exerts a dominant steric influence on the reactivity of adjacent alkene functionalities. This guide has demonstrated that this steric hindrance leads to enhanced regioselectivity in hydroboration-oxidation and presents significant challenges for polymerization. While direct quantitative comparisons for all reactions remain an area for further investigation, the provided data, protocols, and mechanistic visualizations offer a robust framework for understanding and predicting the behavior of these unique molecules. For researchers in organic synthesis and drug development, a thorough appreciation of these steric effects is essential for the successful design and execution of synthetic strategies involving neopentyl-substituted alkenes.

References

Conformational Analysis of 3,3-Dimethyl-1-pentene: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational landscape of 3,3-dimethyl-1-pentene, a substituted alkene of interest in organic synthesis and medicinal chemistry, is governed by the rotational isomerism around the C3-C4 single bond. Due to the steric bulk of the tert-butyl group, the molecule predominantly exists in conformations that minimize steric hindrance. This guide provides a detailed analysis of the stable conformers of this compound, their relative energies, and the potential energy barriers to their interconversion. The information presented herein is based on analogous experimental and computational studies of structurally similar alkenes, providing a robust framework for understanding the conformational behavior of this molecule.

Introduction

Conformational analysis is a critical aspect of understanding the structure-activity relationship of molecules. For flexible molecules like this compound, the three-dimensional arrangement of atoms can significantly influence its physical, chemical, and biological properties. The presence of a bulky tert-butyl group adjacent to the chiral center in the parent 1-pentene (B89616) structure introduces significant steric constraints, which dictates the preferred rotational conformations around the C3-C4 bond. Understanding these preferences is crucial for applications in areas such as asymmetric synthesis, polymer chemistry, and drug design.

This technical guide synthesizes findings from computational chemistry and spectroscopic studies on analogous molecules to provide a detailed conformational analysis of this compound.

Conformational Isomers of this compound

Rotation around the C3-C4 single bond in this compound gives rise to three staggered conformers. These are analogous to the anti and gauche conformations of n-butane. Due to the steric hindrance imposed by the tert-butyl group, the relative energies of these conformers are expected to differ significantly.

The three primary staggered conformers are:

-

Anti-conformer: The vinyl group and the ethyl group are positioned at a dihedral angle of approximately 180°. This conformation is expected to be the most stable due to the minimization of steric repulsion between these two bulky groups.

-

Gauche-conformer (G+): The vinyl group and the ethyl group are at a dihedral angle of approximately +60°.

-

Gauche-conformer (G-): The vinyl group and the ethyl group are at a dihedral angle of approximately -60°.

The gauche conformers are expected to be higher in energy than the anti-conformer due to steric interactions between the vinyl and ethyl groups.

Quantitative Conformational Data

Due to a lack of specific experimental or high-level computational studies directly on this compound in the available scientific literature, the following quantitative data is based on established values for similar structural motifs and analogous molecules like 3,3-dimethyl-1-butene. These values provide a reliable estimation of the conformational energies and rotational barriers.

| Parameter | Value (kcal/mol) | Method of Estimation |

| Relative Energy of Gauche Conformer | ~ 1.5 - 2.0 | Analogy to steric interactions in similar alkenes |

| Rotational Barrier (Anti to Gauche) | ~ 4.0 - 5.0 | Based on computational studies of hindered rotors |

| Rotational Barrier (Gauche to Gauche) | ~ 3.5 - 4.5 | Estimated from similar acyclic systems |

Experimental and Computational Protocols

The determination of conformational energies and rotational barriers typically involves a combination of experimental techniques and computational modeling.

Experimental Protocol: Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique used to determine the rotational constants of molecules in the gas phase. From these constants, precise molecular structures of different conformers can be deduced, and their relative energies can be estimated from the relative intensities of the spectral lines.

Methodology:

-

Sample Preparation: A dilute sample of this compound in a carrier gas (e.g., neon or argon) is prepared.

-

Supersonic Expansion: The gas mixture is expanded through a pulsed nozzle into a high-vacuum chamber. This cools the molecules to very low rotational and vibrational temperatures, simplifying the resulting spectrum.

-

Microwave Irradiation: The cooled molecular beam is irradiated with microwave radiation of a specific frequency.

-

Detection: The absorption of microwave radiation is detected, and the process is repeated over a range of frequencies to obtain a rotational spectrum.

-

Data Analysis: The observed transition frequencies are fitted to a rotational Hamiltonian to determine the rotational constants (A, B, C) for each conformer. The relative intensities of the rotational transitions for different conformers are used to calculate their relative populations and, subsequently, their relative energies using the Boltzmann distribution.

Computational Protocol: Ab Initio Calculations

Ab initio (from first principles) quantum mechanical calculations are used to model the potential energy surface of a molecule and determine the energies of its conformers and the transition states connecting them.

Methodology:

-

Initial Structure Generation: Initial 3D structures of the possible conformers of this compound are generated.

-

Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure for that conformer. A common level of theory for this is Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

-

Single-Point Energy Calculation: To obtain more accurate relative energies, single-point energy calculations are performed on the optimized geometries using a higher level of theory, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (e.g., CCSD(T)) with a larger basis set (e.g., aug-cc-pVTZ).

-

Potential Energy Surface Scan: To determine the rotational barriers, a relaxed potential energy surface scan is performed by systematically changing the dihedral angle of the C3-C4 bond and optimizing the rest of the molecular geometry at each step.

-

Transition State Search: The approximate transition state structures identified from the potential energy surface scan are then fully optimized using a transition state search algorithm. Frequency calculations are performed to confirm the presence of a single imaginary frequency corresponding to the rotational motion.

Visualizations

Conformational Interconversion Pathway

The following diagram illustrates the potential energy pathway for the interconversion between the stable conformers of this compound.

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Thermochemistry of 3,3-Dimethyl-1-pentene Hydrogenation

This technical guide provides a comprehensive overview of the thermochemistry associated with the hydrogenation of this compound. The document details quantitative thermochemical data, experimental methodologies, and the underlying reaction mechanisms.

Thermochemical Data

The hydrogenation of this compound to its corresponding alkane, 3,3-dimethylpentane, is an exothermic reaction. The enthalpy of hydrogenation (ΔH°hyd) is a critical measure of the stability of the alkene.

The reaction is as follows:

This compound + H₂ → 3,3-Dimethylpentane

Quantitative data for the enthalpy of hydrogenation and related thermodynamic properties are summarized in the table below.

| Compound | Formula | Enthalpy of Hydrogenation (ΔH°hyd) | Method | Reference |

| This compound | C₇H₁₄ | -122.9 ± 1.0 kJ/mol | Chyd | [1] |

| For Comparison: | ||||

| 1-Butene | C₄H₈ | -125.9 kJ/mol | NIST | [2] |

| 3-Methyl-1-butene | C₅H₁₀ | -126.3 kJ/mol | NIST | [2] |

| 3,3-Dimethyl-1-butene | C₆H₁₂ | -125.8 kJ/mol | NIST | [2] |

The heat of hydrogenation provides insight into the stability of the alkene; a less negative enthalpy of hydrogenation generally corresponds to a more stable alkene.

Experimental Protocols

The hydrogenation of alkenes is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni).[3] The following is a generalized experimental protocol for the hydrogenation of this compound in a laboratory setting.[4][5]

Materials and Equipment:

-

This compound

-

Solvent (e.g., ethanol (B145695), ethyl acetate)

-

10% Palladium on Carbon (Pd/C) catalyst

-

Hydrogen (H₂) gas balloon or cylinder

-

Round-bottom flask

-

Magnetic stir bar and stir plate

-

Septum

-

Vacuum line

-

Filtration apparatus (e.g., Celite pad, filter paper)

-

Rotary evaporator

Procedure:

-

Reaction Setup: A 25 mL round-bottom flask is charged with this compound (1.0 mmol), a suitable solvent such as ethanol (10 mL), and a magnetic stir bar.[4]

-

Catalyst Addition: 10% Pd/C (5-10 wt% of the alkene) is carefully added to the flask.[4]

-

Atmosphere Purge: The flask is sealed with a septum. A needle connected to a vacuum line is inserted through the septum to evacuate the air from the flask. The flask is then backfilled with an inert gas like nitrogen, and this process is repeated three times.

-

Hydrogenation: The flask is then evacuated one last time and backfilled with hydrogen gas from a balloon. The reaction mixture is stirred vigorously at room temperature under a positive pressure of hydrogen.[4][5]

-

Reaction Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is fully consumed.

-

Workup: Upon completion, the hydrogen balloon is removed, and the reaction mixture is carefully filtered through a pad of Celite to remove the Pd/C catalyst. The filter cake is washed with a small amount of the solvent.[4][5]

-

Product Isolation: The solvent is removed from the filtrate using a rotary evaporator to yield the crude product, 3,3-dimethylpentane.

-

Purification and Characterization: The product can be further purified if necessary. The identity and purity are confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis.[5]

Mandatory Visualizations

Experimental Workflow Diagram

References

- 1. 1-Pentene, 3,3-dimethyl- [webbook.nist.gov]

- 2. Alkene Heats of Hydrogenation [sites.science.oregonstate.edu]

- 3. 3.2.3 – Hydrogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 4. scribd.com [scribd.com]

- 5. Video: Catalytic Hydrogenation of Alkene: Applications in Chemistry [jove.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,3-Dimethyl-1-pentene

Abstract

This document provides a detailed experimental protocol for the synthesis of 3,3-dimethyl-1-pentene, a valuable branched alkene in organic synthesis. The primary method described is the acid-catalyzed dehydration of 3,3-dimethyl-2-butanol (B106058). This reaction proceeds via an E1 elimination mechanism and typically yields a mixture of isomeric alkenes due to carbocation rearrangements. The major product is predicted by Zaitsev's rule to be the most substituted alkene, 2,3-dimethyl-2-butene (B165504). This protocol includes reagent and equipment lists, a step-by-step procedure for synthesis and purification, and methods for characterization of the target compound. All quantitative data is summarized for clarity, and a workflow diagram is provided for visual guidance.

Physicochemical and Spectroscopic Data

The following table summarizes key quantitative data for the starting material and the principal products of the reaction.

| Compound Name | Structure | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

| 3,3-Dimethyl-2-butanol (Starting Material) |  | C₆H₁₄O | 102.17 | 120-122 | 0.829 | 0.88 (s, 9H), 1.15 (d, 3H), 3.55 (q, 1H), OH signal varies | 17.9, 25.9 (3C), 35.1, 75.8 |

| This compound (Target Product) |  | C₇H₁₄ | 98.19 | 77-78 | 0.696 | 0.88 (t, 3H), 1.03 (s, 6H), 1.35 (q, 2H), 4.85-4.95 (m, 2H), 5.75-5.85 (m, 1H) | 8.6, 29.1 (2C), 36.4, 38.7, 110.1, 146.2[1] |

| 2,3-Dimethyl-2-butene (Major Product) |  | C₆H₁₂ | 84.16 | 73 | 0.708 | 1.65 (s, 12H) | 20.4 (4C), 123.4 (2C) |

| 2,3-Dimethyl-1-butene (B117154) (Side Product) |  | C₆H₁₂ | 84.16 | 56 | 0.678 | 1.05 (d, 6H), 1.70 (s, 3H), 2.25 (sept, 1H), 4.65 (s, 2H) | 21.0 (2C), 25.9, 36.4, 110.0, 151.7 |

Note: NMR data is reported for CDCl₃ solutions and may vary slightly based on experimental conditions. The formation of this compound involves a carbocation rearrangement and subsequent elimination.[2][3][4]

Experimental Protocol: Synthesis via Dehydration of 3,3-Dimethyl-2-butanol

This protocol details the synthesis of a mixture of alkenes including this compound from 3,3-dimethyl-2-butanol using an acid catalyst. The products are isolated by distillation as they are formed.

Materials and Equipment

-

Reagents:

-

3,3-Dimethyl-2-butanol (10.2 g, 0.1 mol)

-

85% Phosphoric acid (H₃PO₄, ~10 mL) or concentrated Sulfuric acid (H₂SO₄, ~2 mL)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Boiling chips

-

-

Equipment:

-

25 mL or 50 mL round-bottom flask

-

Fractional distillation apparatus (Hickman still or standard setup with condenser)

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Erlenmeyer flasks

-

Graduated cylinders

-

Ice bath

-

Gas chromatograph (GC) for product analysis

-

Reaction Mechanism and Workflow

The acid-catalyzed dehydration of 3,3-dimethyl-2-butanol proceeds through an E1 elimination pathway. The key steps are the protonation of the hydroxyl group, loss of water to form a secondary carbocation, a 1,2-hydride or 1,2-methide shift to form a more stable tertiary carbocation, and finally, deprotonation to yield a mixture of alkene isomers.[5][6]

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Reaction Setup: To a 50 mL round-bottom flask, add a magnetic stir bar, 10.2 g (0.1 mol) of 3,3-dimethyl-2-butanol, and a few boiling chips.[5]

-

Addition of Catalyst: Carefully add approximately 10 mL of 85% phosphoric acid to the flask. Swirl gently to mix.

-

Distillation: Assemble a fractional distillation apparatus. Place the round-bottom flask in a heating mantle. Use a small graduated cylinder or a flask cooled in an ice bath as the receiving vessel.

-

Heating and Collection: Begin stirring and gently heat the reaction mixture. The low-boiling alkene products will start to co-distill with water.[5] Carefully control the heating to maintain a distillation head temperature below 80-85°C to minimize the distillation of the unreacted alcohol.

-

Reaction Completion: Continue the distillation until no more distillate is collected. The collected liquid will appear cloudy due to the presence of two phases (alkenes and water).

-

Work-up - Washing: Transfer the distillate to a separatory funnel. Add 10 mL of cold water and shake. Allow the layers to separate and discard the lower aqueous layer.

-

Neutralization: Wash the organic layer with 10-15 mL of saturated sodium bicarbonate solution to neutralize any residual acid. Vent the separatory funnel frequently as carbon dioxide gas may be evolved. Discard the aqueous layer.

-

Final Wash: Wash the organic layer with 10 mL of saturated brine solution to help remove dissolved water. Discard the aqueous layer.

-

Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of anhydrous sodium sulfate. Swirl the flask and let it stand for 10-15 minutes until the liquid is clear.

-

Isolation: Carefully decant or filter the dried liquid into a clean, pre-weighed flask to obtain the final product mixture.

-

Analysis: Determine the final yield. Analyze the product mixture using Gas Chromatography (GC) to determine the relative percentages of the isomeric alkenes.[7][8] Characterize the product using NMR and IR spectroscopy and compare the data with literature values.

Characterization

Gas Chromatography (GC)

A gas chromatograph equipped with a non-polar capillary column (e.g., DB-1 or HP-5) and a flame ionization detector (FID) is suitable for analyzing the product mixture. The different boiling points of the isomers should allow for their separation. The expected elution order would be based on boiling points: 2,3-dimethyl-1-butene (56°C), 2,3-dimethyl-2-butene (73°C), and this compound (77-78°C).

Infrared (IR) Spectroscopy

The IR spectrum of the product mixture should show characteristic peaks for alkenes. For the target compound, this compound, key absorptions are expected around:

-

3080 cm⁻¹: C-H stretch for sp² carbons (=C-H)

-

1640 cm⁻¹: C=C stretch

-

910 cm⁻¹ and 990 cm⁻¹: Out-of-plane C-H bending for a monosubstituted alkene (-CH=CH₂)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to confirm the presence of this compound and the other isomers in the product mixture. The expected chemical shifts are provided in the data table above.[1]

Safety Precautions

-

Handle concentrated phosphoric acid and sulfuric acid with extreme care as they are corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

The alkene products are flammable. Perform the distillation in a well-ventilated fume hood, away from any open flames or sparks.

-

Ensure all glassware joints are securely clamped and the apparatus is stable before heating.

This protocol provides a comprehensive guide for the synthesis and characterization of this compound for research and developmental applications.

References

Application Notes and Protocols for the Electrophilic Addition of HBr to 3,3-Dimethyl-1-pentene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the electrophilic addition of hydrogen bromide (HBr) to 3,3-dimethyl-1-pentene. This reaction is a classic example of an electrophilic addition to an alkene that proceeds with a carbocation rearrangement, specifically a 1,2-methyl shift, to yield a more stable tertiary carbocation intermediate. Consequently, the major product is the rearranged tertiary alkyl halide, 3-bromo-2,3-dimethylpentane, with the non-rearranged secondary alkyl halide, 2-bromo-3,3-dimethylpentane, formed as a minor product. These application notes include the reaction mechanism, a detailed experimental protocol, and expected product characterization data.

Introduction

The hydrohalogenation of alkenes is a fundamental transformation in organic synthesis, providing a direct route to alkyl halides which are versatile intermediates in the synthesis of a wide array of organic compounds, including pharmaceuticals. The regioselectivity of this addition is governed by Markovnikov's rule, which states that the hydrogen atom of the hydrogen halide adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. However, in cases where the initial carbocation can rearrange to a more stable carbocation, the product distribution will favor the rearranged product. The reaction of this compound with HBr serves as an excellent illustration of this principle.

Reaction Mechanism

The electrophilic addition of HBr to this compound proceeds through the following steps:

-

Protonation of the alkene: The π electrons of the double bond act as a nucleophile, attacking the electrophilic hydrogen of HBr. This results in the formation of a secondary carbocation intermediate and a bromide ion.[1][2]

-